1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride 1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435595
InChI: InChI=1S/C11H18N4.ClH/c1-9(11-8-13-4-5-14-11)15-6-2-10(12)3-7-15;/h4-5,8-10H,2-3,6-7,12H2,1H3;1H
SMILES: CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl
Molecular Formula: C11H19ClN4
Molecular Weight: 242.75 g/mol

1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride

CAS No.:

Cat. No.: VC13435595

Molecular Formula: C11H19ClN4

Molecular Weight: 242.75 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride -

Specification

Molecular Formula C11H19ClN4
Molecular Weight 242.75 g/mol
IUPAC Name 1-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H18N4.ClH/c1-9(11-8-13-4-5-14-11)15-6-2-10(12)3-7-15;/h4-5,8-10H,2-3,6-7,12H2,1H3;1H
Standard InChI Key VKJXEBWRGMPHBW-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl
Canonical SMILES CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine heterocycle) linked to a pyrazine moiety via an ethyl bridge. The piperidine nitrogen at the 4-position is functionalized with an amine group, while the pyrazine ring (a diazine with two nitrogen atoms at the 1,4-positions) contributes aromaticity and hydrogen-bonding capabilities. The hydrochloride salt form stabilizes the amine group through protonation, improving solubility .

Key Structural Data:

  • SMILES: Cl.N=1C=CN=C(C1)C(N2CCCC(N)C2)C

  • InChI Key: DKNDKFBUMCAFKG-UHFFFAOYSA-N

  • Molecular Formula: C11H19ClN4\text{C}_{11}\text{H}_{19}\text{ClN}_4

  • Molar Mass: 242.75 g/mol

Physicochemical Properties

The compound’s hydrochloride form ensures water solubility, critical for in vitro and in vivo studies. While explicit melting point data are unavailable for this specific derivative, analogous piperidine-pyrazine hybrids exhibit melting points between 80°C and 200°C, depending on substituents . Spectroscopic characterization (IR, 1H^1\text{H}-NMR) of related compounds reveals absorption bands for amine N-H stretches (~3300 cm1^{-1}) and carbonyl groups (~1650 cm1^{-1}) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride likely follows strategies used for analogous piperazine-pyrazine conjugates. A validated method involves:

  • Pd-catalyzed coupling: Reacting pyrazine-2-carboxylic acid derivatives with N-heteroarylpiperazines in the presence of T3P (propyl phosphonic anhydride) .

  • Amide bond formation: Diisopropylethyl amine (DIPEA) facilitates coupling in dimethylformamide (DMF), yielding intermediates purified via silica gel chromatography .

Representative Reaction Scheme:

Pyrazine-2-carboxylic acid+N-heteroarylpiperazineT3P, DIPEATarget Compound\text{Pyrazine-2-carboxylic acid} + \text{N-heteroarylpiperazine} \xrightarrow{\text{T3P, DIPEA}} \text{Target Compound}

Research Findings and Applications

Antioxidant Properties

Pyrazine-2-carboxylic acid derivatives exhibit radical scavenging activity in DPPH and ABTS assays. For instance:

  • Compound P10: Showed 75% DPPH scavenging at 100 µM, comparable to ascorbic acid .
    These results suggest potential utility in oxidative stress-related pathologies.

Future Directions

  • Biological Screening: Prioritize antimicrobial, antioxidant, and A2A_{2A} receptor binding assays.

  • Structural Modification: Explore substituent effects on pyrazine and piperidine rings to enhance potency.

  • In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

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